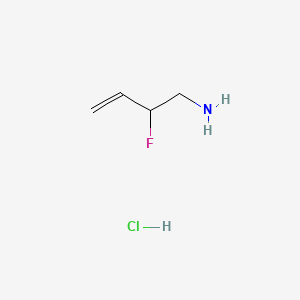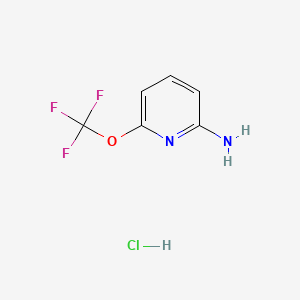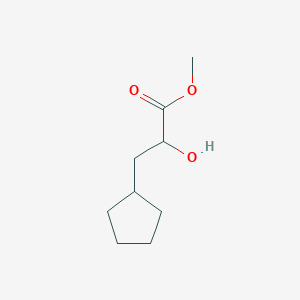
1-(3-Bromo-4-methoxyphenyl)-2-methylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-4-methoxyphenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with a tertiary alcohol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-methoxyphenyl)-2-methylpropan-2-ol typically involves the bromination of 4-methoxyacetophenone followed by a Grignard reaction. The bromination step introduces the bromine atom at the meta position relative to the methoxy group. The subsequent Grignard reaction with methylmagnesium bromide yields the desired tertiary alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromo-4-methoxyphenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products:
Oxidation: Formation of 1-(3-Bromo-4-methoxyphenyl)-2-methylpropan-2-one.
Reduction: Formation of 1-(4-Methoxyphenyl)-2-methylpropan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-4-methoxyphenyl)-2-methylpropan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Bromo-4-methoxyphenyl)ethanone
- 1-(3-Bromo-4-methoxyphenyl)acetone
- 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine
Uniqueness: 1-(3-Bromo-4-methoxyphenyl)-2-methylpropan-2-ol is unique due to its tertiary alcohol group, which imparts distinct chemical reactivity and biological properties compared to its analogs. The combination of the bromine and methoxy groups further enhances its versatility in various applications.
Eigenschaften
Molekularformel |
C11H15BrO2 |
|---|---|
Molekulargewicht |
259.14 g/mol |
IUPAC-Name |
1-(3-bromo-4-methoxyphenyl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H15BrO2/c1-11(2,13)7-8-4-5-10(14-3)9(12)6-8/h4-6,13H,7H2,1-3H3 |
InChI-Schlüssel |
DUOFKVWNDHSFFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC(=C(C=C1)OC)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


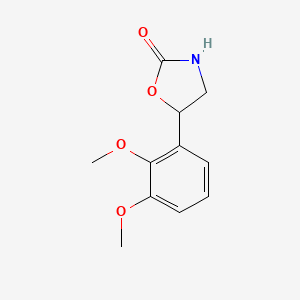
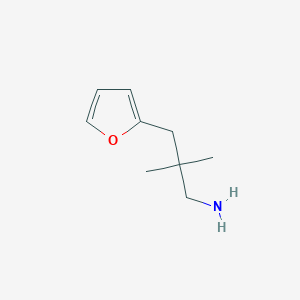
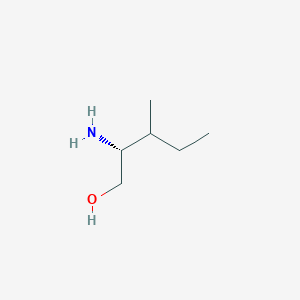
![(1R,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylicacid,endo](/img/structure/B13589217.png)
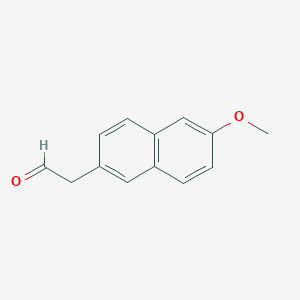
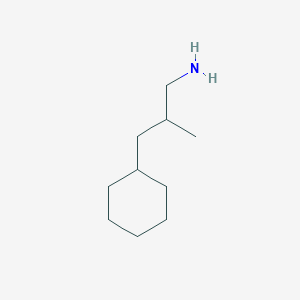
![2-[(2-Fluorophenyl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13589230.png)
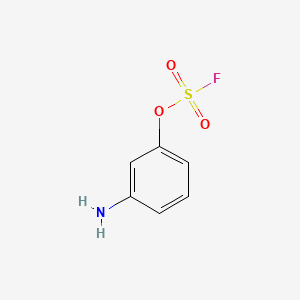
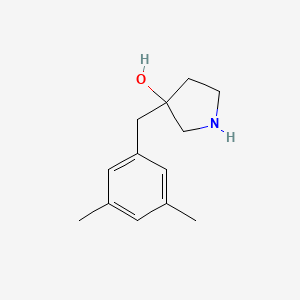
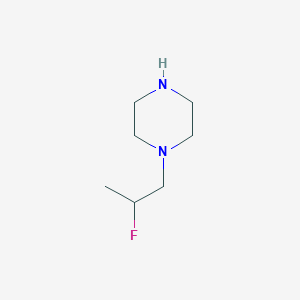
![5-hydroxy-N-[(4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B13589253.png)
